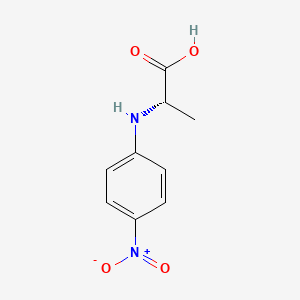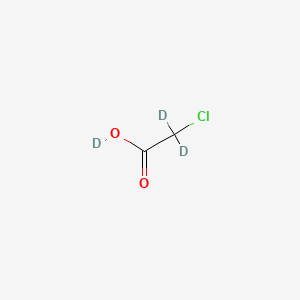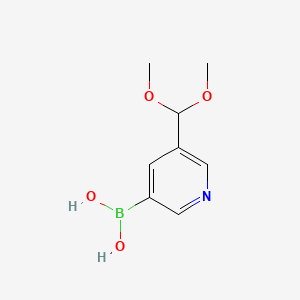
4-Ethynylbenzenesulfonamide
Descripción general
Descripción
La 4-etinilbencenosulfonamida es un compuesto orgánico que presenta un anillo de benceno sustituido con un grupo etinil y un grupo sulfonamida. Este compuesto destaca por sus aplicaciones en síntesis orgánica y química medicinal debido a sus propiedades estructurales únicas, que incluyen un grupo alquino terminal y un grupo sulfonamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-etinilbencenosulfonamida típicamente involucra múltiples pasos. Un método común comienza con ácido anti-4-clorosulfonilcinámico como materia prima. Este compuesto se somete a una reacción de adición con bromo líquido en ácido acético para formar ácido 3-(4-clorosulfonilfenil)-2,3-dibromopropiónico. Este intermedio se trata luego con N,N-dimetilformamida como disolvente y amoníaco o una amina alifática, o una mezcla de amina aromática y trietilamina, bajo condiciones de microondas durante 0,5 a 1 minuto. El intermedio resultante, 4-(2-bromoeteno)bencenosulfonamida, se somete luego a sulfonamidación y descarboxilación. Finalmente, se agrega etoxido de sodio directamente al sistema de reacción a 60 a 80 °C para producir 4-etinilbencenosulfonamida .
Métodos de producción industrial
En entornos industriales, la producción de 4-etinilbencenosulfonamida puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la eficiencia. El método de síntesis en una sola etapa, que evita la necesidad de aislar intermediarios, es particularmente ventajoso para la producción industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-etinilbencenosulfonamida puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleófila.
Oxidación y reducción: El grupo etinil puede ser oxidado o reducido bajo condiciones apropiadas.
Reacciones de acoplamiento: El grupo alquino terminal puede participar en reacciones de acoplamiento, como el acoplamiento de Sonogashira, para formar enlaces carbono-carbono.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como aminas y tioles pueden reaccionar con el grupo sulfonamida.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio.
Reducción: Se pueden emplear agentes reductores como el hidruro de litio y aluminio.
Reacciones de acoplamiento: Los catalizadores de paladio y bases como la trietilamina se utilizan comúnmente en reacciones de acoplamiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de acoplamiento con alquinos pueden producir compuestos aromáticos sustituidos .
Aplicaciones Científicas De Investigación
La 4-etinilbencenosulfonamida tiene aplicaciones significativas en diversos campos:
Química: Sirve como un valioso bloque de construcción en la síntesis orgánica, particularmente en la formación de heterociclos aromáticos como los triazoles.
Biología: El compuesto se utiliza en la síntesis de moléculas bioactivas y como sonda en estudios bioquímicos.
Industria: El compuesto se utiliza en la producción de materiales avanzados y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de la 4-etinilbencenosulfonamida implica su interacción con dianas moleculares específicas. El grupo sulfonamida puede inhibir enzimas imitando la estructura de los sustratos naturales, mientras que el grupo etinil puede participar en enlaces covalentes con proteínas diana. Estas interacciones pueden interrumpir las vías biológicas, lo que lleva a la bioactividad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Fenilacetileno: Similar a la 4-etinilbencenosulfonamida pero carece del grupo sulfonamida.
Sulfanilamida: Contiene el grupo sulfonamida pero carece del grupo etinil.
4-etinilanilina: Estructura similar pero con un grupo amino en lugar de un grupo sulfonamida.
Singularidad
La 4-etinilbencenosulfonamida es única debido a la presencia de ambos grupos, etinil y sulfonamida, que confieren reactividad y bioactividad distintas. Esta combinación le permite participar en una gama más amplia de reacciones químicas y mejora su utilidad en diversas aplicaciones .
Propiedades
IUPAC Name |
4-ethynylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUCENNUFNCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659176 | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-08-5 | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What are the key steps involved in the synthesis of 4-Ethynylbenzenesulfonamide?
A1: A novel one-pot synthesis of this compound utilizes microwave irradiation and involves two major stages:
- Simultaneous Debrominative Decarboxylation and Sulfamation: Anti-3-(4-chlorosulfonyl-benzyl)-2,3-dibromopropanoic acid reacts with ammonia in DMF under microwave irradiation. This results in the formation of (Z)-4-(2-bromovinyl)benzenesulfonamide. [, ]
- Dehydrobromination: Without isolating the intermediate, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continued microwave irradiation yields the desired this compound. [, ]
Q2: What makes this synthetic approach significant?
A2: This method offers several advantages:
- One-Pot Synthesis: The entire process occurs in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, ]
- Microwave Assistance: The use of microwave irradiation accelerates reaction rates, significantly reducing reaction times. []
- High Yield: The reported yield for this method is 70%, highlighting its efficiency. []
Q3: How is this compound structurally characterized?
A3: The structure of this compound is confirmed using various spectroscopic techniques:
- ¹H NMR: Provides information about the hydrogen atoms present in the molecule. []
- ¹³C NMR: Provides information about the carbon atoms present in the molecule. []
- IR Spectroscopy: Confirms the presence of characteristic functional groups. []
Q4: What are the potential applications of this compound?
A4: this compound holds promise as a versatile building block for synthesizing more complex molecules. For example, it can be utilized in the synthesis of 1,2,3-triazoles with benzenesulfonamide functionality through a 1,3-dipolar cycloaddition reaction with organic azides. [] These triazoles have potential applications in medicinal chemistry and materials science.
Q5: Are there alternative methods for synthesizing this compound?
A5: While the described method offers significant advantages, [, ] alternative synthetic routes may exist. Further research is needed to explore other pathways and compare their efficiency, cost-effectiveness, and environmental impact. This can contribute to identifying the most optimal synthetic strategy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)








![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)

